molecular formula C34H48S2 B15217986 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B15217986
M. Wt: 520.9 g/mol
InChI Key: NQZUVBAYAGLVJH-UHFFFAOYSA-N
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Description

2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The reduction stage is often the limiting step and can be efficiently carried out using hydrazine hydrate as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for electronic applications.

Chemical Reactions Analysis

Types of Reactions

2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: As mentioned, hydrazine hydrate is commonly used for the reduction of ketone groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrazine hydrate in the presence of a base.

    Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in alcohols or alkanes.

Scientific Research Applications

2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic properties. The compound can act as a p-type semiconductor, facilitating the movement of holes in electronic devices. This is achieved through the interaction of its conjugated π-electron system with external electric fields, allowing for efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its extended conjugation and the presence of the icosyl group, which enhances its solubility and processability in organic solvents. This makes it particularly valuable for applications requiring solution-processable materials .

Properties

Molecular Formula

C34H48S2

Molecular Weight

520.9 g/mol

IUPAC Name

2-icosyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C34H48S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-25-26-30-32(27-28)36-33-29-23-20-21-24-31(29)35-34(30)33/h20-21,23-27H,2-19,22H2,1H3

InChI Key

NQZUVBAYAGLVJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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